molecular formula C7H8N2O3 B12508330 Ethyl 5-formyl-1H-imidazole-2-carboxylate

Ethyl 5-formyl-1H-imidazole-2-carboxylate

Cat. No.: B12508330
M. Wt: 168.15 g/mol
InChI Key: IWVTXSLVZUMVHA-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-1H-imidazole-2-carboxylate is a heterocyclic organic compound that features an imidazole ring substituted with a formyl group at the 5-position and an ethyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-formyl-1H-imidazole-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of ethyl glyoxalate with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of mild acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-formyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-formyl-1H-imidazole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-formyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-1H-imidazole-4-carboxylate
  • Ethyl 2-phenyl-1H-imidazole-4-carboxylate
  • Ethyl 2-ethyl-1H-imidazole-4-carboxylate

Uniqueness

Ethyl 5-formyl-1H-imidazole-2-carboxylate is unique due to the presence of both a formyl group and an ester group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives .

Biological Activity

Ethyl 5-formyl-1H-imidazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an imidazole ring, which is known for its role in various biological processes. The compound's structure can be represented as follows:

  • Molecular Formula : C7H8N2O3
  • Molecular Weight : 168.15 g/mol
  • Functional Groups : Imidazole, aldehyde, and carboxylate.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

Antimicrobial Activity

The compound's biological activity extends to antimicrobial effects, which have been documented in related imidazole derivatives:

  • Inhibition Studies : Derivatives have shown varying degrees of antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. For instance, some imidazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 33 μM to over 200 μM .

Case Study 1: Antiproliferative Effects

A study evaluated a series of imidazole derivatives, including this compound analogs, against human cancer cell lines (MCF-7 and A549). The results indicated that certain modifications to the imidazole structure enhanced cytotoxicity significantly, suggesting that this compound could be further optimized for better efficacy .

Case Study 2: Antimicrobial Activity

In another investigation focusing on imidazole derivatives, compounds were tested for their ability to inhibit bacterial growth. This compound showed promising results in preliminary assays, indicating potential as a lead compound for further development in antimicrobial therapies .

Data Tables

PropertyValue
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Antiproliferative IC50 (nM)~30 - 80 (similar analogs)
Antimicrobial MIC (μM)Varies (33 - >200)

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

ethyl 5-formyl-1H-imidazole-2-carboxylate

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)6-8-3-5(4-10)9-6/h3-4H,2H2,1H3,(H,8,9)

InChI Key

IWVTXSLVZUMVHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(N1)C=O

Origin of Product

United States

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